molecular formula C10H12BrNO3S B14816780 N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide

N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14816780
M. Wt: 306.18 g/mol
InChI Key: PTDMUHMWUMMUPF-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.179 g/mol . This compound is characterized by the presence of a bromo group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

N-(2-bromo-6-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12BrNO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

PTDMUHMWUMMUPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1Br)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-cyclopropoxyphenol and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-bromo-6-cyclopropoxyphenol is dissolved in an appropriate solvent like dichloromethane, and methanesulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The methanesulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.

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